molecular formula C15H10ClFN2O B11835412 6-Chloro-3-(2-fluorobenzyl)quinazolin-4(3H)-one CAS No. 302913-38-8

6-Chloro-3-(2-fluorobenzyl)quinazolin-4(3H)-one

Cat. No.: B11835412
CAS No.: 302913-38-8
M. Wt: 288.70 g/mol
InChI Key: BTNAEOBYQDDYOZ-UHFFFAOYSA-N
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Description

6-Chloro-3-(2-fluorobenzyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often explored for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(2-fluorobenzyl)quinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzylamine and 6-chloroquinazolin-4-one.

    Condensation Reaction: The primary step involves the condensation of 2-fluorobenzylamine with 6-chloroquinazolin-4-one under controlled conditions, often using a suitable solvent and catalyst.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and minimize by-products.

    Automated Purification Systems: Using automated purification systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(2-fluorobenzyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced quinazolinone analogs.

    Substitution: The chloro and fluorobenzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution Reagents: Nucleophiles like amines and thiols are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(2-fluorobenzyl)quinazolin-4(3H)-one involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    6-Chloroquinazolin-4(3H)-one: A closely related compound with similar structural features.

    3-(2-Fluorobenzyl)quinazolin-4(3H)-one: Another analog with a different substitution pattern.

Uniqueness

6-Chloro-3-(2-fluorobenzyl)quinazolin-4(3H)-one is unique due to the presence of both chloro and fluorobenzyl groups, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

302913-38-8

Molecular Formula

C15H10ClFN2O

Molecular Weight

288.70 g/mol

IUPAC Name

6-chloro-3-[(2-fluorophenyl)methyl]quinazolin-4-one

InChI

InChI=1S/C15H10ClFN2O/c16-11-5-6-14-12(7-11)15(20)19(9-18-14)8-10-3-1-2-4-13(10)17/h1-7,9H,8H2

InChI Key

BTNAEOBYQDDYOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=C(C=C3)Cl)F

Origin of Product

United States

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